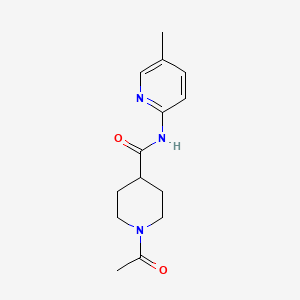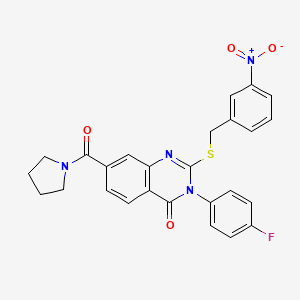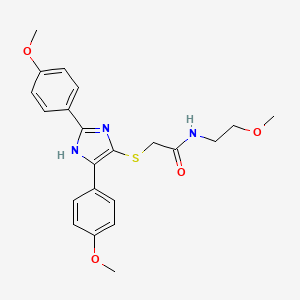![molecular formula C17H20ClNO B2480066 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2310015-55-3](/img/structure/B2480066.png)
3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related azabicyclo[3.2.1]octan-8-ol derivatives involves intricate organic synthesis techniques. For instance, a study by Grošelj et al. (2005) detailed the stereoselective preparation of various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones, showcasing the complexity of synthesizing such molecules (Grošelj et al., 2005).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been thoroughly investigated using various spectroscopic techniques. For example, Wu et al. (2015) synthesized and characterized a similar compound through NMR and HRMS spectroscopy, further investigating its absolute molecular configuration through X-ray crystallography. Their findings revealed significant details about the molecular geometry, including intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octan-8-ol derivatives engage in a variety of chemical reactions, highlighting their chemical properties. The synthesis and pharmacological study by Iriepa et al. (2010) on amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine revealed insights into the compound's reactivity and potential for forming stable structures with significant biological activity (Iriepa et al., 2010).
Physical Properties Analysis
The physical properties of azabicyclo[3.2.1]octan-8-ol derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. The structural study by Iriepa et al. (2003) on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols using ab initio calculations, NMR, and IR spectroscopy provided valuable data on their physical properties, adopting preferred conformations in solution (Iriepa et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for the application and handling of azabicyclo[3.2.1]octan-8-ol derivatives. The work by Singh et al. (2007), synthesizing 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, illustrates the innovative approaches to manipulating these compounds for desired chemical properties (Singh et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One significant area of research involves the synthesis and crystal structure characterization of compounds related to 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one. For example, the synthesis and characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one have been reported, highlighting the importance of NMR, HRMS spectroscopy, and X-ray crystallography in understanding the molecular configuration and the intermolecular interactions within the crystal structure (Wu, Guo, Zhang, & Xia, 2015).
Pharmacological Potentials
Another aspect of research has focused on the pharmacological potentials of compounds structurally related to 3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one. For instance, studies on CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor shed light on its selective inhibition capabilities and its role in exploring the physiological properties of substance P and its relevance in various diseases (Snider et al., 1991).
Chemical Reactions and Catalysis
Research into the chemical reactions and catalytic applications of related compounds includes the study of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) as a highly efficient, reusable, and new heterogeneous catalyst for the synthesis of 4H-benzo[b]pyran derivatives, demonstrating the compound's significance in facilitating efficient synthetic pathways (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Molecular Docking and Anticancer Activities
Further research includes molecular docking studies and the evaluation of anticancer and antimicrobial activities of novel biologically potent heterocyclic compounds. These studies highlight the potential therapeutic applications and the role of these compounds in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-9-15-6-7-16(10-12)19(15)17(20)8-5-13-3-2-4-14(18)11-13/h2-4,11,15-16H,1,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMCPATERWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)